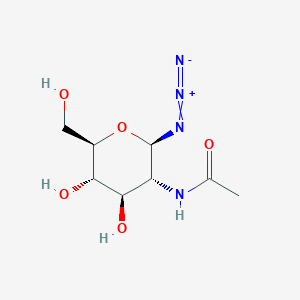

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide

Vue d'ensemble

Description

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide is a key constituent in many biologically important glycoconjugates. It's fundamental in the chemical synthesis of model compounds which are significant in various biological processes and research.

Synthesis Analysis

- The compound has been synthesized using various methods. For instance, Pavliak and Kováč (1991) describe a short synthesis from D-mannose, highlighting the compound's importance in creating glycosidic linkages in aminosugar series (Pavliak & Kováč, 1991).

Molecular Structure Analysis

- Kiyozumi et al. (1970) worked on the crystalline form of 2-acetamido-2-deoxy-β- D -glucosylamine, a related compound, discussing its configuration and conformation based on spectroscopic analysis (Kiyozumi et al., 1970).

Chemical Reactions and Properties

- Jensen et al. (1996) explored the synthesis of O-glycopeptides containing 2-Acetamido-2-deoxy-beta-D-glucopyranose and discussed the challenges and properties related to the 2-amino substituent in glycosyl donors (Jensen et al., 1996).

Physical Properties Analysis

- Paul and Korytnyk (1978) improved the synthesis of a key intermediate in glycopeptide synthesis, contributing to understanding the physical properties and behavior in biological systems of similar compounds (Paul & Korytnyk, 1978).

Chemical Properties Analysis

- Cai et al. (2009) provided insights into the chemical properties of diverse aminosugars derived from 2-acetamido-2-deoxy-beta-D-glucose, which is closely related to the target compound. This study offered a comprehensive look into its chemical behavior and interactions (Cai, Ling, & Bundle, 2009).

Applications De Recherche Scientifique

Synthesis of Glycosylamines and Their Derivatives

Crystalline 2-acetamido-2-deoxy-β-D-glucosylamine, a key compound in carbohydrate chemistry, is prepared from 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide through deacetylation followed by catalytic hydrogenation. This process leads to the development of an improved synthesis route for derivatives like 2-acetamido-1-N-(4-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine, which are vital for understanding the stereochemistry of glycosylamines and their derivatives in biological systems (Kiyozumi et al., 1970).

Supramolecular Structures in Glycosides

The azide derivative is used to synthesize supramolecular structures such as 1-acetamido-1-deoxy-(4-O-β-d-glucopyranosyl-β-d-glucopyranose) and its triazole derivatives. These compounds exhibit unique structural features like acetamide C(4) chains and stacked cellobiose residues, which are essential for understanding carbohydrate-based supramolecular assemblies (Hayes et al., 2014).

Polysaccharide Synthesis

2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide is instrumental in synthesizing complex polysaccharides, such as those mimicking Streptococcus pneumoniae type XIV. The synthesis involves glycosides of 2-acetamido-2-deoxy-D-glucopyranose, leading to branched tetrasaccharides with dioxa-type spacer-arms, crucial for vaccine development and bacterial polysaccharide research (Amvam-Zollo & Sinaÿ, 1986).

Adjuvant Activity in Immunology

In immunological research, derivatives synthesized from 2-acetamido-2-deoxy-beta-D-glucopyranosyl azide, such as 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose, have been explored for their adjuvant activity. Such studies contribute to the development of more effective vaccines and immunotherapies (Merser et al., 1975).

Glycopeptide and Glycoprotein Analysis

The compound is used in model studies for hydrazinolysis-N-reacetylation procedures of glycopeptides and glycoproteins, providing insights into the structural analysis and functional implications of glycosylation in proteins (Bendiak & Cumming, 1985).

Orientations Futures

The synthesis and reactions of 2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide and related compounds continue to be an area of active research. For example, recent work has explored the use of a reactive, readily prepared furanosyl oxazoline for the preparation of unprotected β-glucopyranosides of N-acetyl-D-glucosamine .

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCDCDASZJFGK-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-2-deoxy-beta-D-glucopyranosyl Azide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

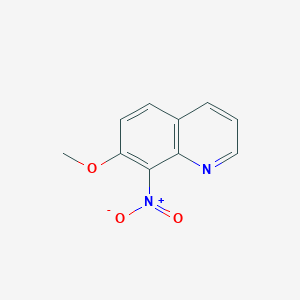

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.